molecular formula C20H19N5O5S B2697359 ethyl 2-[(5-{[(4-nitrophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 689749-94-8

ethyl 2-[(5-{[(4-nitrophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2697359
CAS No.: 689749-94-8
M. Wt: 441.46
InChI Key: NKGHXLQHURRZTD-UHFFFAOYSA-N
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Description

ethyl 2-[(5-{[(4-nitrophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a nitrobenzoyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(5-{[(4-nitrophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced through a nucleophilic substitution reaction using 4-nitrobenzoyl chloride and an amine derivative of the triazole ring.

    Formation of the Ethyl Ester Group: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(5-{[(4-nitrophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Amino derivatives of the compound.

    Reduction: Carboxylic acid derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as corrosion resistance and thermal stability.

Mechanism of Action

The mechanism of action of ethyl 2-[(5-{[(4-nitrophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can interact with cellular proteins and enzymes, leading to the inhibition of their activity. The triazole ring can also interact with nucleic acids, potentially disrupting DNA replication and transcription processes. These interactions can result in the compound’s antimicrobial, anti-inflammatory, and anticancer effects.

Comparison with Similar Compounds

ethyl 2-[(5-{[(4-nitrophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can be compared with other triazole derivatives, such as:

    Ethyl 2-[[5-[[(4-methoxybenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate: Similar structure but with a methoxy group instead of a nitro group.

    Ethyl 2-[[5-[[(4-chlorobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate: Similar structure but with a chloro group instead of a nitro group.

    Ethyl 2-[[5-[[(4-methylbenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate: Similar structure but with a methyl group instead of a nitro group.

These similar compounds can exhibit different biological activities and properties due to the variations in their substituent groups, highlighting the uniqueness of this compound.

Biological Activity

Ethyl 2-[(5-{[(4-nitrophenyl)formamido]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring , a sulfanyl group , and a nitrophenyl substituent , which contribute to its unique chemical behavior. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazole ring is known for its ability to inhibit certain enzymes, particularly those involved in fungal cell wall synthesis, while the nitrophenyl group may enhance its reactivity and binding affinity to biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to be effective against various fungal strains, including Candida spp. A study demonstrated that certain triazole-containing compounds displayed better efficacy than established antifungal agents like Fluconazole and Ketoconazole .

Cytotoxicity Studies

Cytotoxicity assays have revealed that this compound exhibits selective cytotoxic effects against cancer cell lines. For example, in vitro studies have shown that triazole derivatives can induce apoptosis in cancer cells by disrupting microtubule dynamics and inhibiting tubulin polymerization . The compound's structure facilitates strong interactions with cellular components, which may lead to enhanced anticancer activity.

Case Studies

  • Antifungal Efficacy : In a comparative study, a series of triazole derivatives were evaluated for their antifungal activity against Candida spp. This compound was found to have an IC50 value lower than that of standard antifungal drugs, indicating potent antifungal activity .
  • Anticancer Potential : Another study focused on the anticancer properties of triazole derivatives demonstrated that compounds similar to this compound exhibited significant growth inhibition in various cancer cell lines. The mechanism involved the activation of apoptotic pathways and inhibition of cell proliferation .

Data Table: Biological Activity Overview

Biological Activity Observations Reference
AntimicrobialEffective against Candida spp., superior to Fluconazole
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits fungal enzymes involved in cell wall synthesis

Properties

IUPAC Name

ethyl 2-[[5-[[(4-nitrobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O5S/c1-2-30-18(26)13-31-20-23-22-17(24(20)15-6-4-3-5-7-15)12-21-19(27)14-8-10-16(11-9-14)25(28)29/h3-11H,2,12-13H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGHXLQHURRZTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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